methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate
Description
Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a complex organic compound belonging to the class of pyrrolo[3,4-c]pyridine derivatives. This compound features a pyrrolo[3,4-c]pyridine core with a benzyl group at the 2-position, a hydroxyl group at the 7-position, and a carboxylate ester at the 4-position. It is known for its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
methyl 2-benzyl-7-hydroxy-1,3-dioxopyrrolo[3,4-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-23-16(22)13-12-11(10(19)7-17-13)14(20)18(15(12)21)8-9-5-3-2-4-6-9/h2-7,19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHWSHZVZYLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C2=C1C(=O)N(C2=O)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate typically involves multiple steps, starting with the construction of the pyrrolo[3,4-c]pyridine core. One common approach is the cyclization of a suitable precursor containing the benzyl group and hydroxyl functionalities. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Hydrolysis and Ester Functional Group Reactivity
The methyl ester group undergoes hydrolysis under alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates:
-
Conditions : 2.5 N NaOH in methanol at 50°C for 30 minutes .
-
Outcome : Conversion to 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid, a precursor for further modifications .
Nucleophilic Substitution at the 7-Hydroxy Position
The hydroxy group at position 7 participates in alkylation and acylation reactions:
-
Mitsunobu Reaction :
-
Acylation :
Suzuki-Miyaura Cross-Coupling Reactions
The pyrrolopyridine scaffold supports palladium-catalyzed coupling to introduce aryl/heteroaryl groups:
Bromination and Halogenation
Electrophilic bromination at position 3 enables further functionalization:
-
Reagents : NBS (N-bromosuccinimide) in CCl₄ with AIBN initiator .
-
Applications : Brominated intermediates serve as substrates for Suzuki couplings or nucleophilic substitutions .
Condensation Reactions for Heterocycle Formation
The diketone moiety participates in cyclocondensation:
-
With Hydrazines : Forms pyrazole-fused derivatives under reflux in ethanol .
-
With Amines : Generates imine-linked analogs for AR (aldose reductase) inhibition .
Functionalization via Tosylation
The hydroxy group is converted to a tosylate for nucleophilic displacement:
-
Conditions : Tosyl chloride, NaOH, dichloromethane, 0°C to room temperature .
-
Outcome : Tosylate intermediates react with amines/thiols to form sulfonamides or sulfides .
Biological Activity-Linked Modifications
Key derivatives and their reactivities correlate with pharmacological effects:
| Derivative | Reaction Type | Biological Activity | EC₅₀/IC₅₀ |
|---|---|---|---|
| 4-Carboxylic acid analog | Ester hydrolysis | Anti-HIV-1 | 1.65 μM |
| 3-(4-Fluorophenyl) variant | Suzuki coupling | SGK-1 kinase inhibition | <10 μM |
| 6-(3-Methyl-1,2,4-oxadiazol-5-yl) | Cyclocondensation | Aldose reductase inhibition | 0.12 μM |
Reaction Optimization and Yield Data
Critical parameters for high-efficiency synthesis:
This compound’s versatility in cross-coupling, nucleophilic substitution, and cyclocondensation reactions underpins its utility in medicinal chemistry, particularly for antiviral and enzyme-targeted drug development .
Scientific Research Applications
Antiviral Activity
Research has shown that derivatives of methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate exhibit promising anti-HIV properties. A study synthesized a series of these derivatives and evaluated their efficacy against HIV-1. The results indicated that certain compounds demonstrated significant inhibitory effects on viral replication, highlighting their potential as antiviral agents .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Studies have indicated that pyrrolopyridine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Research into specific derivatives has shown promising results in inhibiting the growth of various cancer cell lines .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. The compound's ability to cross the blood-brain barrier and its antioxidant properties make it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives is a focus of ongoing research. Various synthetic routes have been explored to optimize yield and purity while modifying functional groups to enhance biological activity . The development of these derivatives allows for a broader exploration of their pharmacological properties.
Case Study 1: Anti-HIV Activity
In a controlled study published by Hilaris Publisher, researchers synthesized several derivatives of the compound and tested them for anti-HIV activity. The most potent compounds were identified through assays measuring viral load reduction in infected cell lines. The findings suggested that modifications to the benzyl group significantly impacted antiviral efficacy .
Case Study 2: Anticancer Screening
A comprehensive screening of various pyrrolopyridine derivatives against several cancer cell lines revealed that certain modifications led to enhanced cytotoxicity. For example, compounds with electron-withdrawing groups on the benzyl moiety showed improved potency against breast cancer cells. This study underscores the importance of structural optimization in developing effective anticancer agents .
Case Study 3: Neuroprotection Research
A recent investigation into the neuroprotective effects of this compound highlighted its potential role in mitigating oxidative stress in neuronal cultures. Results indicated a decrease in markers of oxidative damage when treated with the compound compared to untreated controls .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with the pyrrolo[3,4-c]pyridine core and exhibit various biological activities.
Pyrrolo[3,4-c]pyridine Derivatives: Other derivatives within this class may have different substituents, leading to variations in their biological and chemical properties.
Uniqueness: Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate stands out due to its specific combination of functional groups, which contribute to its unique reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (referred to as MBHD) is a compound belonging to the pyrrolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding the biological activity of MBHD, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Pyrrolo[3,4-c]pyridine Derivatives
Pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their broad spectrum of pharmacological properties. These compounds are recognized for their potential in treating various diseases, particularly those affecting the nervous and immune systems. The biological investigations have identified several key activities including:
- Analgesic and Sedative Effects : Many derivatives exhibit pain-relieving and calming properties.
- Antidiabetic Activity : Certain compounds have shown promise in managing diabetes through various mechanisms.
- Antimycobacterial and Antiviral Properties : Notably, some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and viral infections like HIV.
- Antitumor Activities : Several studies indicate that these compounds may inhibit tumor growth and proliferation.
Structure-Activity Relationships (SAR)
The biological activity of MBHD can be influenced by its structural components. Research indicates that modifications to the pyrrolo[3,4-c]pyridine scaffold can significantly affect its potency. For instance:
- Substituents at Position 4 : The nature of substituents at this position plays a critical role in determining the compound's activity against various targets. For example, compounds with an ethyl group at position 4 exhibited potent anti-HIV activity with an EC50 value lower than 10 µM .
- Distance Between Functional Groups : The spatial arrangement between the pyrrolopyridine scaffold and other functional groups can enhance biological efficacy .
Biological Activity Data
A summary of the biological activities associated with MBHD and related compounds is presented in the table below:
Case Study 1: Anti-HIV Activity
In a study evaluating anti-HIV activity, MBHD derivatives were tested for their ability to inhibit HIV replication. The most active compound demonstrated an EC50 value of 1.65 µM, indicating significant potential for further development as an antiviral agent .
Case Study 2: Antitumor Efficacy
Another investigation assessed the antiproliferative effects of MBHD on several cancer cell lines including breast cancer models. The results indicated that certain derivatives exhibited IC50 values around 3.00 µM against multiple cell lines, suggesting a promising avenue for cancer treatment .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, and how can they be methodologically addressed?
- Answer : The synthesis of this compound involves regioselective functionalization of the pyrrolo-pyridine core and esterification. Key challenges include:
- Cyclization : Achieving the correct pyrrolo-pyridine ring system requires precise temperature control (e.g., 80–100°C) and catalysts like Pd(OAc)₂ .
- Hydroxy Group Protection : The 7-hydroxy group may require protection (e.g., silylation with TBSCl) to prevent side reactions during esterification .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water:acetonitrile, 0.1% TFA) to isolate the product .
Q. How can the structure of this compound be unequivocally confirmed using spectroscopic methods?
- Answer : A combination of techniques is critical:
- NMR : ¹H NMR (500 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–7.5 ppm) and the benzyl group (δ 5.1 ppm, CH₂). ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) .
- HRMS : Exact mass (e.g., [M+H]⁺ calculated 397.1264) validates molecular formula .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for the fused pyrrolo-pyridine system .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity. For example:
- Reaction Path Search : Identify energy barriers for cyclization steps to prioritize solvent systems (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing reaction data (e.g., yields, temperatures) to predict optimal conditions for new derivatives .
- Table : Example Computational Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent (DMF) | Dielectric Constant: 36.7 | ↑ Cyclization |
| Temperature (°C) | 80 vs. 100 | ↑ Selectivity |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | ↑ Efficiency |
Q. How should researchers resolve contradictions in biological activity data for this compound across studies?
- Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., IC₅₀ measurements in triplicate with positive controls) .
- Purity Validation : Ensure ≥95% purity via HPLC and LC-MS .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. What advanced techniques are recommended for studying the compound’s reactivity in catalytic systems?
- Answer :
- In Situ FTIR : Monitors intermediate formation during reactions (e.g., ketone intermediates at 1700 cm⁻¹) .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace reaction pathways (e.g., confirming ester hydrolysis sites) .
- Kinetic Profiling : Fit time-course data to rate laws (e.g., pseudo-first-order kinetics for hydrolysis) .
Methodological Guidance
Q. How to design experiments for optimizing the compound’s solubility without altering bioactivity?
- Answer : Use a Design of Experiments (DoE) approach:
- Factors : pH (4–8), co-solvents (DMSO, PEG-400), and temperature.
- Response Surface Methodology : Maximize solubility while monitoring bioactivity (e.g., via MIC assays) .
- Table : Example DoE Matrix
| Run | pH | Co-Solvent (%) | Temp (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| 1 | 6 | 10 | 25 | 2.1 |
| 2 | 7 | 15 | 30 | 3.4 |
Q. What strategies ensure reproducibility in scaling up the synthesis from milligram to gram scale?
- Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR for intermediate tracking) .
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize stirring rates in larger reactors .
- Critical Parameters : Control exotherms during cyclization by gradual reagent addition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
